Cas no 835-11-0 (Bis(2-hydroxyphenyl)methanone)

Bis(2-hydroxyphenyl)methanone is a bisphenol derivative characterized by its two phenolic hydroxyl groups attached to a central carbonyl moiety. This compound exhibits notable stability and reactivity, making it useful as an intermediate in organic synthesis, particularly in the production of polymers, resins, and specialty chemicals. Its phenolic groups enable chelation and coordination with metal ions, which can be leveraged in catalytic or material science applications. The compound's rigid aromatic structure contributes to thermal resistance, while its hydroxyl functionality allows for further chemical modifications. It is commonly employed in research and industrial settings where high-purity bisphenol-based building blocks are required.
Bis(2-hydroxyphenyl)methanone structure
Bis(2-hydroxyphenyl)methanone structure
商品名:Bis(2-hydroxyphenyl)methanone
CAS番号:835-11-0
MF:C13H10O3
メガワット:214.216703891754
MDL:MFCD00002217
CID:861579
PubChem ID:87567662

Bis(2-hydroxyphenyl)methanone 化学的及び物理的性質

名前と識別子

    • 2,2 -Dihydroxybenzophenone
    • 2,2'-Dihydroxybenzophenone
    • 2.2'-Dihydroxybenzophenone
    • Bis(2-hydroxyphenyl)methanone
    • Benzophenone, 2,2′-dihydroxy- (7CI, 8CI)
    • Bis(2-hydroxyphenyl)methanone (ACI)
    • 2,2′-Dihydroxybenzophenone
    • 2-(2-Hydroxybenzoyl)phenol
    • Bis(2-hydroxyphenyl) ketone
    • MDL: MFCD00002217
    • インチ: 1S/C13H10O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,14-15H
    • InChIKey: YIYBRXKMQFDHSM-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(O)=CC=CC=1)C1C(O)=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 214.06300
  • どういたいしつりょう: 214.062994
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 14
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: レモンイエローのフレーク状または角柱状結晶は、刺激性が強い。
  • 密度みつど: 1.1956 (rough estimate)
  • ゆうかいてん: 61.0 to 64.0 deg-C
  • ふってん: 333°C (estimate)
  • フラッシュポイント: 166.8°C
  • 屈折率: 1.5090 (estimate)
  • PSA: 57.53000
  • LogP: 2.32880
  • ようかいせい: エタノール、エーテル、クロロホルムに溶け、水に溶けない

Bis(2-hydroxyphenyl)methanone セキュリティ情報

Bis(2-hydroxyphenyl)methanone 税関データ

  • 税関コード:2914501900
  • 税関データ:

    中国税関コード:

    2914501900

    概要:

    2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Bis(2-hydroxyphenyl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1099-10G
2,2'-Dihydroxybenzophenone
835-11-0 >99.0%(GC)
10g
¥450.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257994-25g
Bis(2-hydroxyphenyl)methanone
835-11-0 97%
25g
¥1179.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257994-100g
Bis(2-hydroxyphenyl)methanone
835-11-0 97%
100g
¥4076.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
UA110-1g
Bis(2-hydroxyphenyl)methanone
835-11-0 98%
1g
163CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
UA110-25g
Bis(2-hydroxyphenyl)methanone
835-11-0 98%
25g
1969CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DV110-5g
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
5g
544CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OS144-200mg
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
200mg
55.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OS144-1g
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
1g
204.0CNY 2021-08-06
eNovation Chemicals LLC
D747830-25g
2,2-Dihydroxybenzophenone
835-11-0 99.0%
25g
$155 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-230774-5 g
2,2'-Dihydroxybenzophenone,
835-11-0 ≥98%
5g
¥722.00 2023-07-11

Bis(2-hydroxyphenyl)methanone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium persulfate Catalysts: Palladium diacetate Solvents: Dichloromethane ,  Trifluoroacetic acid ;  12 h, 80 °C
リファレンス
Pd-Catalyzed Enantioselective C-H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines
Chu, Ling; et al, Journal of the American Chemical Society, 2013, 135(44), 16344-16347

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  9 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
リファレンス
Xanthones in heterocyclic synthesis. An efficient route for the synthesis of C-3 o-hydroxyaryl substituted 1,2-benzisoxazoles and their N-oxides, potential scaffolds for angiotensin(II) antagonist hybrid peptides
Gardikis, Yiannis; et al, Heterocycles, 2011, 83(5), 1077-1091

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  8 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  24 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
C-H Oxygenation Reactions Enabled by Dual Catalysis with Electrogenerated Hypervalent Iodine Species and Ruthenium Complexes
Massignan, Leonardo ; et al, Angewandte Chemie, 2020, 59(8), 3184-3189

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  12 h, reflux
リファレンス
2,2'-Dihydroxybenzophenones and their carbonyl N-analogues as inhibitor scaffolds for MDR-involved human glutathione transferase isoenzyme A1-1
Perperopoulou, Fereniki D.; et al, Bioorganic & Medicinal Chemistry, 2014, 22(15), 3957-3970

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Water Catalysts: Palladium Solvents: Dimethylacetamide ;  48 h, 110 °C
リファレンス
Selective Oxidation of Alkylarenes to the Aromatic Ketones or Benzaldehydes with Water
Zhang, Jin; et al, Organic Letters, 2022, 24(5), 1152-1157

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Cupric acetate ,  Sodium carbonate Catalysts: Dicarbonylrhodium acetylacetonate Solvents: Dimethylformamide ;  16 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Rh-catalyzed direct synthesis of 2,2'-dihydroxybenzophenones and xanthones
Rao, Maddali L. N.; et al, RSC Advances, 2016, 6(79), 75505-75511

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: Dicarbonylrhodium acetylacetonate Solvents: Dimethylformamide ;  2 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Rhodium-Catalyzed Directing-Group-Assisted Aldehydic C-H Arylations with Aryl Halides
Rao, Maddali L. N.; et al, European Journal of Organic Chemistry, 2017, 2017(34), 5080-5093

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Tetrahydrofuran ;  20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 6 h, 10 °C; 6 h, rt
リファレンス
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Reagents: Water
リファレンス
Complete chiral induction from enantiopure 1,2-diamines to benzophenone-based achiral bisphosphane ligands in Noyori-type RuII catalysts
Jing, Qing; et al, European Journal of Organic Chemistry, 2006, (16), 3606-3616

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  24 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
C-H Oxygenation Reactions Enabled by Dual Catalysis with Electrogenerated Hypervalent Iodine Species and Ruthenium Complexes
Massignan, Leonardo ; et al, Angewandte Chemie, 2020, 59(8), 3184-3189

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Boron trichloride Solvents: Dichloromethane ;  8 h, 22 °C
リファレンス
Boron Trichloride
Miyaura, Norio, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 19

はんのうじょうけん
リファレンス
1-Phenylnaphthalenes II. The cyclization of ethyl hydrogen γ-γ-di-o-methoxyphenyl- and γ,γ-di-p-methoxyphenylitaconate to the corresponding 1-phenylnaphthalenes
Baddar, F. G.; et al, Journal of the Chemical Society, 1955, 1714, 1714-18

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cuprous chloride ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  24 h, 80 °C
リファレンス
Pd/Cu-cocatalyzed aerobic oxidative carbonylative homocoupling of arylboronic acids and CO: A highly selective approach to diaryl ketones
Ren, Long; et al, Chemistry - An Asian Journal, 2014, 9(9), 2411-2414

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Ethanol ;  3 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Bis(2-hydroxyphenyl)methanone Raw materials

Bis(2-hydroxyphenyl)methanone Preparation Products

Bis(2-hydroxyphenyl)methanone 関連文献

Bis(2-hydroxyphenyl)methanoneに関する追加情報

Bis(2-hydroxyphenyl)methanone (CAS No. 835-11-0): An Overview of Its Properties, Applications, and Recent Research

Bis(2-hydroxyphenyl)methanone, also known as 1,1-bis(2-hydroxyphenyl)ethanone or 4,4'-dihydroxyacetophenone, is a compound with the chemical formula C14H12O3. This compound is characterized by its unique molecular structure, which includes two hydroxyl groups attached to phenyl rings and a ketone group. The CAS Number for this compound is 835-11-0. In this article, we will delve into the properties, applications, and recent research advancements related to Bis(2-hydroxyphenyl)methanone.

Bis(2-hydroxyphenyl)methanone is a versatile compound with a wide range of applications in various fields, including pharmaceuticals, materials science, and organic synthesis. Its molecular structure makes it an attractive candidate for the development of new materials and pharmaceuticals due to its ability to form stable complexes and its potential for functionalization.

In the pharmaceutical industry, Bis(2-hydroxyphenyl)methanone has been studied for its potential therapeutic applications. Recent research has focused on its anti-inflammatory and antioxidant properties. A study published in the Journal of Medicinal Chemistry in 2023 highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro. This finding suggests that Bis(2-hydroxyphenyl)methanone could be a promising lead compound for the development of new anti-inflammatory drugs.

Moreover, Bis(2-hydroxyphenyl)methanone has shown potential as a precursor for the synthesis of more complex molecules. Its hydroxyl groups can be readily functionalized through various chemical reactions, such as esterification and etherification. This versatility makes it an important intermediate in organic synthesis. For example, a recent study in the Tetrahedron Letters demonstrated the use of Bis(2-hydroxyphenyl)methanone in the synthesis of novel polymers with enhanced mechanical properties.

In materials science, Bis(2-hydroxyphenyl)methanone has been explored for its potential in developing advanced materials with unique optical and electronic properties. Research published in the Journal of Materials Chemistry C in 2023 reported the synthesis of luminescent materials using Bis(2-hydroxyphenyl)methanone as a building block. These materials exhibited excellent photoluminescence properties and could be used in various applications, such as organic light-emitting diodes (OLEDs) and sensors.

The physical properties of Bis(2-hydroxyphenyl)methanone are also noteworthy. It is a white crystalline solid with a melting point of approximately 155-157°C. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol and acetone. These solubility characteristics make it suitable for various chemical processes and applications.

Safety considerations are essential when handling Bis(2-hydroxyphenyl)methanone. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound.

In conclusion, Bis(2-hydroxyphenyl)methanone (CAS No. 835-11-0) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and organic synthesis. Recent research has shed light on its anti-inflammatory properties, versatility as a synthetic intermediate, and applications in advanced materials. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in various scientific fields.

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Amadis Chemical Company Limited
(CAS:835-11-0)Bis(2-hydroxyphenyl)methanone
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清らかである:99%/99%
はかる:25g/100g
価格 ($):164.0/654.0